molecular formula C24H21N3O3 B11307548 2-(3-methylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

2-(3-methylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Cat. No.: B11307548
M. Wt: 399.4 g/mol
InChI Key: IAOAFNAIGUTJES-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings and heterocyclic elements, making it a versatile candidate for research in medicinal chemistry, materials science, and other domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 3-methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3-methylphenoxyacetic acid: This involves the reaction of 3-methylphenol with chloroacetic acid under basic conditions.

    Synthesis of 4-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)aniline: This step requires the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids.

    Coupling Reaction: The final step involves coupling 3-methylphenoxyacetic acid with 4-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)aniline using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

2-(3-methylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with molecular targets such as receptor activator of nuclear factor-kappa B ligand (RANKL). By inhibiting RANKL signaling, the compound can prevent the differentiation of osteoclasts, thereby reducing bone resorption and protecting against osteoporosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is unique due to its combination of aromatic and heterocyclic elements, which confer specific electronic and steric properties that can be fine-tuned for various applications.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide

InChI

InChI=1S/C24H21N3O3/c1-16-6-8-18(9-7-16)23-26-24(30-27-23)19-10-12-20(13-11-19)25-22(28)15-29-21-5-3-4-17(2)14-21/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

IAOAFNAIGUTJES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC(=C4)C

Origin of Product

United States

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